molecular formula C16H17ClN6 B14968073 1-(2-chlorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

1-(2-chlorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

Cat. No.: B14968073
M. Wt: 328.80 g/mol
InChI Key: YLMMGCNNLYGDJY-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a kinase inhibitor, which makes it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized with a piperazine moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

1-(2-chlorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its kinase inhibitory activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves its ability to inhibit specific kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can disrupt cancer cell growth and induce apoptosis. The molecular targets and pathways involved include CDK2/cyclin A2, which are essential for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chlorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is unique due to its specific substitution pattern, which enhances its kinase inhibitory activity and selectivity. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C16H17ClN6

Molecular Weight

328.80 g/mol

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C16H17ClN6/c1-21-15-12(10-20-21)16(19-11-18-15)23-8-6-22(7-9-23)14-5-3-2-4-13(14)17/h2-5,10-11H,6-9H2,1H3

InChI Key

YLMMGCNNLYGDJY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4Cl

Origin of Product

United States

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